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Compound of Interest

Compound Name: Propyl isovalerate

Cat. No.: B1210305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
isovalerate, a common ester with applications in flavors, fragrances, and as a potential

biomarker. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these

spectra.

Data Presentation
The spectroscopic data for propyl isovalerate is summarized in the tables below for easy

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Propyl Isovalerate (400 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.033 t 2H -OCH₂-

2.185 d 2H -CH₂-C(O)-

2.11 m 1H -CH(CH₃)₂

1.652 sextet 2H -CH₂-CH₃

0.961 d 6H -CH(CH₃)₂

0.948 t 3H -CH₂-CH₃

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Propyl Isovalerate (Predicted)

Chemical Shift (ppm) Assignment

172.9 C=O

65.8 -OCH₂-

43.6 -CH₂-C(O)-

25.9 -CH(CH₃)₂

22.5 -CH(CH₃)₂

22.0 -CH₂-CH₃

10.5 -CH₂-CH₃

Note: These are predicted chemical shifts. Experimental values may vary slightly.

Table 3: IR Spectroscopic Data for Propyl Isovalerate (Liquid Film)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2960-2870 Strong C-H Stretch (Alkyl)

1735-1750 Strong C=O Stretch (Ester)

1250-1050 Strong C-O Stretch (Ester)

Characteristic absorption ranges sourced from University of Calgary, Department of Chemistry.

[2]

Table 4: Mass Spectrometry Data for Propyl Isovalerate (Electron Ionization)

m/z Relative Intensity (%)

85.0 99.99

57.0 64.05

103.0 59.93

43.0 58.06

41.0 56.63

Data sourced from PubChem.[3]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation for ¹H and ¹³C NMR

Sample Weighing: Accurately weigh approximately 5-20 mg of propyl isovalerate for ¹H

NMR, and 20-50 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which propyl isovalerate is

soluble, such as Chloroform-d (CDCl₃).

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial. Gentle vortexing can aid dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube. Ensure the liquid height is between 4-5 cm.

Internal Standard (Optional): If required for precise chemical shift referencing, a small

amount of an internal standard like tetramethylsilane (TMS) can be added.

2.1.2 Data Acquisition

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the

solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic

field homogeneity.

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C).

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of

scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is

typically required due to the low natural abundance of the ¹³C isotope.

Data Acquisition: Initiate the data acquisition process.

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier

transformed to generate the NMR spectrum. Phase and baseline corrections are applied as

needed.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film Method)
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Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates

are clean and dry.

Sample Application: Place a single drop of propyl isovalerate onto the surface of one salt

plate.

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.

2.2.2 Data Acquisition

Background Spectrum: Place the empty, clean salt plates in the sample holder of the FT-IR

spectrometer and acquire a background spectrum. This will be subtracted from the sample

spectrum to remove atmospheric and instrumental interferences.

Sample Spectrum: Place the salt plates with the propyl isovalerate film in the sample

holder.

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation

Dilution: Prepare a dilute solution of propyl isovalerate in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration suitable for GC-MS analysis (typically in the

µg/mL range).

Vial Transfer: Transfer the diluted sample into a 2 mL autosampler vial and seal with a

septum cap.

2.3.2 Data Acquisition
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Instrument Setup: The GC-MS is equipped with a capillary column appropriate for the

analysis of volatile esters (e.g., a non-polar or mid-polar column). The mass spectrometer is

set to electron ionization (EI) mode.

Injection: The autosampler injects a small volume (typically 1 µL) of the prepared sample into

the heated GC inlet, where it is vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through the GC column. The components of the sample are separated based on their boiling

points and interactions with the column's stationary phase. Propyl isovalerate will elute at a

specific retention time under the given conditions.

Mass Analysis: As propyl isovalerate elutes from the GC column, it enters the mass

spectrometer's ion source. Here, it is bombarded with electrons, causing it to ionize and

fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Processing: The software records the abundance of each ion at specific retention

times, generating a total ion chromatogram (TIC) and a mass spectrum for the peak

corresponding to propyl isovalerate.

Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data of a chemical compound like propyl isovalerate.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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